![molecular formula C7H11NO2 B571063 Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate CAS No. 113729-10-5](/img/structure/B571063.png)
Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate
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Overview
Description
Methyl 1-azabicyclo[310]hexane-5-carboxylate is a heterocyclic compound featuring a bicyclic structure with a nitrogen atom incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate typically involves cyclization reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (II) . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, followed by a series of steps including the formation of alpha-diazoacetate and its subsequent cyclopropanation .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes. For instance, the use of metal-catalyzed cyclization reactions allows for the formation of the bicyclic structure in a single step, utilizing readily available starting materials . These methods are designed to maximize yield and minimize the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the ring can be targeted by electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Serves as an intermediate in the synthesis of antiviral and anticancer agents .
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate exerts its effects involves interactions with various molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the compound can act as a ligand for metal ions, affecting enzymatic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane: Shares a similar bicyclic structure but lacks the ester functional group.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Contains additional methyl groups, altering its chemical properties and reactivity .
Uniqueness
Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate is unique due to its ester functional group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of more complex and bioactive molecules.
Biological Activity
Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate is a bicyclic compound with significant potential in medicinal chemistry, particularly as a bioactive molecule in drug discovery. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a bicyclic structure with an ester functional group, which enhances its reactivity and potential for further chemical modifications. The nitrogen atom in the bicyclic framework can form hydrogen bonds with biological macromolecules, influencing their activity and interactions.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions, often utilizing transition metal catalysts such as ruthenium (II) for intramolecular cyclopropanation of α-diazoacetates. This method allows for efficient production of the bicyclic structure in a single step using readily available starting materials.
Summary of Synthesis Routes
Synthesis Method | Description |
---|---|
Intramolecular Cyclopropanation | Uses transition metal catalysts for efficient cyclization |
Palladium-Catalyzed Reactions | Provides access to various derivatives with high yields |
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : It interacts with specific enzymes by forming complexes that inhibit their activity.
- Ligand Binding : The nitrogen atom can act as a ligand for metal ions, influencing enzymatic pathways and cellular processes .
Case Studies and Research Findings
- Antiviral Activity : Research has indicated that derivatives of this compound can serve as intermediates in the synthesis of antiviral agents targeting viral proteases, such as those from SARS-CoV-2. For instance, certain derivatives have shown significant inhibitory effects on the main protease (Mpro) of SARS-CoV-2 at low micromolar concentrations .
- Anticancer Potential : The compound has also been investigated for its potential use in anticancer therapies, where its structural features allow it to interact with cancer-related targets effectively.
- Neuropharmacological Effects : Some azabicyclo compounds have been reported to modulate dopamine receptors, indicating potential applications in treating neurological disorders .
Comparison with Similar Compounds
This compound can be compared to other bicyclic compounds:
Compound | Key Differences | Biological Activity |
---|---|---|
3-Azabicyclo[3.1.0]hexane | Lacks the ester functional group | Limited bioactivity |
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane | Contains additional methyl groups affecting reactivity | Altered pharmacological profile |
Properties
IUPAC Name |
methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-6(9)7-3-2-4-8(7)5-7/h2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFYCPYATHONGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCN1C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666555 |
Source
|
Record name | Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113729-10-5 |
Source
|
Record name | Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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